molecular formula C12H15Cl3 B1581673 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene CAS No. 3849-01-2

1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene

Cat. No.: B1581673
CAS No.: 3849-01-2
M. Wt: 265.6 g/mol
InChI Key: PHQFMPNZCIHSPC-UHFFFAOYSA-N
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Description

1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is an organic compound with the molecular formula C12H15Cl3. It is a derivative of benzene, where three methyl groups and three chloromethyl groups are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene can be synthesized through the chloromethylation of mesitylene (1,3,5-trimethylbenzene). The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{C}9\text{H}{12} + 3 \text{CH}2\text{O} + 3 \text{HCl} \rightarrow \text{C}{12}\text{H}_{15}\text{Cl}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene involves the reactivity of its chloromethyl groups. These groups can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene
  • 1,3,5-Tris(bromomethyl)benzene
  • 2,4,6-Tris(bromomethyl)mesitylene
  • 1,2,4,5-Tetrakis(bromomethyl)benzene

Uniqueness: 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is unique due to its specific substitution pattern and the presence of both methyl and chloromethyl groups. This combination imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQFMPNZCIHSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CCl)C)CCl)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303023
Record name 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3849-01-2
Record name 3849-01-2
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Record name 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene
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Record name 3849-01-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene act as a branching agent in the synthesis of BPA polycarbonates, and what effect does this branching have on the material properties?

A1: this compound functions as a branching agent due to its three reactive chloromethyl groups. During the ring-opening polymerization of cyclic oligomeric BPA carbonates, these chloromethyl groups can react with the hydroxyl end groups of growing polymer chains. This reaction effectively connects three linear or branched chains together at a single point, creating a branched polymer structure [].

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